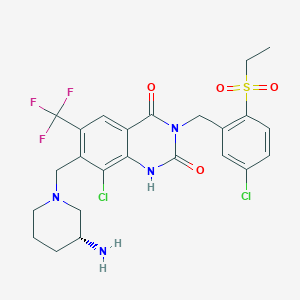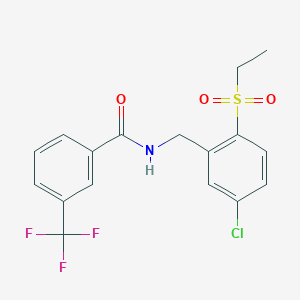![molecular formula C27H36N4O5 B10837136 N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyridin-4-yl core structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with specific biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The compound exerts its effects by targeting specific molecular pathways in the body. It binds to receptors such as the sphingosine 1-phosphate receptor, which plays a role in cell proliferation and apoptosis. By modulating the activity of these receptors, the compound can influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine 1-phosphate receptor agonists: These compounds share a similar mechanism of action by targeting the same receptor.
Pyridin-4-yl derivatives: Other compounds in this class may have similar structures but differ in their specific functional groups and therapeutic applications
Uniqueness
The uniqueness of “US9617250, Example 1 Example 204 of D1” lies in its specific structure and the precise way it interacts with its target receptors. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C27H36N4O5 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C27H36N4O5/c1-6-18(7-2)23-12-21(10-17(5)29-23)27-30-26(31-36-27)20-9-16(4)25(19(8-3)11-20)35-15-22(33)13-28-24(34)14-32/h9-12,18,22,32-33H,6-8,13-15H2,1-5H3,(H,28,34)/t22-/m0/s1 |
Clave InChI |
CHIUPZSZKBJIHD-QFIPXVFZSA-N |
SMILES isomérico |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)C(CC)CC)C)OC[C@H](CNC(=O)CO)O |
SMILES canónico |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)C(CC)CC)C)OCC(CNC(=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837061.png)

![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)
![(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B10837086.png)

![4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B10837107.png)
![3-[(Biphenyl-4-ylmethyl)amino]pyridine-4-carboxylic acid](/img/structure/B10837109.png)
![N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide](/img/structure/B10837115.png)

![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)